![molecular formula C22H29N5O2 B5544501 9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives can be achieved through several synthetic routes, including intramolecular spirocyclization of substituted pyridines. This process typically involves in situ activation of the pyridine ring, followed by intramolecular addition of a nucleophile. For example, Parameswarappa and Pigge (2011) described the construction of 3,9-diazaspiro[5.5]undecane derivatives via spirocyclization, showcasing the synthetic accessibility of these compounds (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been studied through various analytical techniques, including X-ray crystallography. For instance, Zhu (2011) synthesized and characterized the crystal structure of a related compound, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, owing to their reactive functional groups. These reactions can be utilized to further modify the compound or to study its reactivity. For example, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via cascade cyclization, demonstrating the chemical versatility of these compounds (Islam et al., 2017).
Scientific Research Applications
Synthesis and Structural Analysis
Intramolecular Spirocyclization : Research has demonstrated that the construction of 3,9-diazaspiro[5.5]undecane derivatives can be efficiently achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis : Nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives, have been synthesized via a double Michael addition reaction. This method does not require a catalyst and offers high yields within a short reaction time, showcasing the efficiency of synthesizing complex molecules (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Application
Antiviral Activity : Some derivatives have been studied for their potential antiviral activities. For example, pyrazolo[3,4-b]pyridine and pyridopyrazolotriazine derivatives have been synthesized and evaluated for their cytotoxicity and antiviral efficacy against HSV1 and HAV, suggesting their potential as antiviral agents (Attaby et al., 2006; Attaby et al., 2007).
Anticancer and Antidiabetic Properties : Novel spirothiazolidines analogs have been developed, displaying significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds have shown higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic properties (Flefel et al., 2019).
properties
IUPAC Name |
9-(3-pyrazol-1-ylpropanoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c28-20-4-7-22(18-26(20)13-5-19-3-1-10-23-17-19)8-15-25(16-9-22)21(29)6-14-27-12-2-11-24-27/h1-3,10-12,17H,4-9,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFBXHCDZIXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCN3C=CC=N3)CN(C1=O)CCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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